5,5-Difluoro-1,4,6,7-tetrahydroindole-2-carboxylic acid
Description
5,5-Difluoro-1,4,6,7-tetrahydroindole-2-carboxylic acid is a fluorinated indole derivative characterized by a partially saturated bicyclic structure (tetrahydroindole) with two fluorine atoms at the 5-position and a carboxylic acid group at the 2-position. This structural configuration imparts unique electronic and steric properties, making it a compound of interest in medicinal chemistry and materials science.
Properties
IUPAC Name |
5,5-difluoro-1,4,6,7-tetrahydroindole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2/c10-9(11)2-1-6-5(4-9)3-7(12-6)8(13)14/h3,12H,1-2,4H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVQXIOHVOCTSAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2=C1NC(=C2)C(=O)O)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Difluoro-1,4,6,7-tetrahydroindole-2-carboxylic acid can be achieved through various synthetic routes. One common method involves the fluorination of 1,4,6,7-tetrahydroindole-2-carboxylic acid using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction typically occurs under mild conditions, with the fluorinating agent added to a solution of the starting material in an appropriate solvent, such as dichloromethane, at low temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5,5-Difluoro-1,4,6,7-tetrahydroindole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used to substitute the fluorine atoms under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
5,5-Difluoro-1,4,6,7-tetrahydroindole-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated indole derivatives.
Biology: The compound’s fluorinated structure can enhance its interaction with biological targets, making it useful in studying enzyme inhibition and receptor binding.
Medicine: Fluorinated indole derivatives have shown potential as therapeutic agents for various diseases, including cancer and infectious diseases.
Industry: The compound can be used in the development of agrochemicals and materials science due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5,5-Difluoro-1,4,6,7-tetrahydroindole-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors by forming strong hydrogen bonds or van der Waals interactions. This increased binding affinity can lead to more potent biological effects, such as enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Structural Features
Physical Properties
- The tetrahydroindole core and difluoro substitution may reduce crystallinity compared to fully aromatic analogs. 5-Fluoroindole-2-carboxamide derivatives show higher melting points (233–250°C), likely due to intermolecular hydrogen bonding from the carboxamide group .
Synthetic Complexity :
- The synthesis of 5-fluoroindole-2-carboxamides involves refluxing with sodium ethoxide and aryl amines in polar aprotic solvents (e.g., DMSO or DMF) . Introducing difluoro groups and hydrogenating the indole ring would require additional steps, such as fluorination reagents (e.g., Selectfluor) and catalytic hydrogenation.
- In contrast, 4,5,6,7-tetrafluoroindole is synthesized via a five-step sequence starting from hexafluorobenzene, highlighting the challenge of multi-position fluorination .
Biological Activity
5,5-Difluoro-1,4,6,7-tetrahydroindole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C9H9F2NO
- Molecular Weight : 201.17 g/mol
- Canonical SMILES : C(C1=CC2=C(C=C1)C(=C(C(=C2)F)F)N)C(=O)O
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies focusing on its potential as an antiviral agent and its effects on different cancer cell lines.
Antiviral Activity
Recent studies have demonstrated that derivatives of indole-2-carboxylic acids exhibit promising inhibitory effects against HIV-1 integrase. For instance:
- IC50 Values : Compounds derived from indole-2-carboxylic acid have shown IC50 values ranging from 0.13 μM to 47.44 μM against HIV-1 integrase, indicating strong antiviral potential .
Anticancer Activity
The compound has also been tested for its cytotoxic effects on various cancer cell lines:
- In Vitro Studies : The compound exhibited cytotoxicity against HCT116 and MBA231 cancer cells with IC50 values reported between 13.7 µM and 15.3 µM .
- Structure-Activity Relationship (SAR) : Modifications to the indole core significantly enhanced the anticancer activity of synthesized derivatives, with some achieving IC50 values as low as 146 nM .
The mechanisms by which this compound exerts its biological effects include:
- Integrase Inhibition : The compound's structure allows it to chelate essential metal ions (Mg²⁺) in the active site of integrase, disrupting viral replication processes .
- Cell Cycle Arrest : Some derivatives have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis .
Study 1: Antiviral Efficacy
A study conducted on the efficacy of various indole derivatives against HIV-1 integrase highlighted the superior performance of compounds with extended hydrophobic branches at the C3 position. The modifications led to enhanced binding interactions within the active site of integrase.
| Compound | IC50 (μM) | Mechanism |
|---|---|---|
| Compound 3 | 0.13 | Integrase inhibition via chelation |
| Compound 4 | 18.52 | π-π stacking with viral DNA |
Study 2: Anticancer Activity
In another investigation focusing on anticancer properties, several derivatives were synthesized and tested against multiple cancer cell lines.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HCT116 | 13.7 |
| Compound B | MBA231 | 15.3 |
| Compound C | SW620 | <0.146 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
